7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core, substituted with various functional groups such as chlorophenyl, hydroxy, methylphenyl, and carbonitrile. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common method is the five-component cascade reaction, which includes the following steps:
Formation of Nitroketene N,S-acetal: This step involves the reaction of cyanoacetohydrazide with various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions.
Domino N,S-acetal Formation: This step is followed by Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization sequences.
Industrial Production Methods
the principles of green chemistry, such as the use of non-toxic solvents and high-yield reactions, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents.
Thiazolo[3,2-a]pyridines: These compounds have similar biological activities but may vary in their chemical properties.
Uniqueness
7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H17ClN2O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-2-6-15(7-3-13)21(26)12-27-20-18(11-23)17(10-19(25)24(20)21)14-4-8-16(22)9-5-14/h2-9,17,26H,10,12H2,1H3 |
InChI Key |
JKGAKMTYDGZAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)Cl)C#N)O |
Origin of Product |
United States |
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